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Compound of Interest

Compound Name: Dolutegravir Sodium

Cat. No.: B607764

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to evaluate the
efficacy, resistance profile, and cytotoxicity of Dolutegravir (DTG), a potent integrase strand
transfer inhibitor (INSTI) for the treatment of HIV-1 infection.

Introduction to Dolutegravir Sodium

Dolutegravir is a second-generation HIV-1 integrase strand transfer inhibitor.[1] Its primary
mechanism of action involves binding to the active site of the HIV integrase enzyme, thereby
blocking the strand transfer step of retroviral DNA integration, which is essential for HIV
replication.[2][3] Dolutegravir has demonstrated potent antiviral activity against wild-type HIV-1
and has a high genetic barrier to resistance.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of Dolutegravir
Sodium from various studies.

Table 1: In Vitro Anti-HIV-1 Activity of Dolutegravir Sodium
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. . ) IC50 / EC50
Cell Line Virus Strain Assay Method (M) Reference
n

Recombinant Strand Transfer

- 2.7 [5]
HIV-1 Integrase Assay
Peripheral Blood
Mononuclear HIV-1 Viral Replication 0.51 [5]
Cells (PBMCs)
MT-4 Cells HIV-1 Viral Replication 0.71 [5]
IM-9, U-937, MT- Pseudotyped

HIV-1 , 2.2 [5]
4, Molt-4 cells Virus
Wild-type
_ P HIV-1 - 1.07 [6]
isolates

Table 2: In Vitro Activity of Dolutegravir Against Raltegravir-Resistant HIV-1 Strains

Fold Change in IC50 (vs.

Integrase Mutation(s) . Reference
Wild-Type)

N155H 1.37 [6][7]

T97A + Y143R 1.05 [61[7]
G140S + Q148H 3.75 [6][7]
G140S + Q148R 13.3 [6][7]

=2 mutations without 148H/K/R  0.87-2.25 [6]
Combined 140S and 148H/R 1.38-19.0 [6]

138K + 148K/R or =3 1.58-6.9 [6]

mutations

Table 3: In Vitro Cytotoxicity of Dolutegravir Sodium
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Cell Line Assay Method CC50 (pM) Reference
IM-9 CellTiter-Glo 4.8 [5]
U-937 CellTiter-Glo 7.0 [5]
MT-4 CellTiter-Glo 14 [5]
Molt-4 CellTiter-Glo 15 [5]
Unstimulated PBMCs CellTiter-Glo 189 [5]
Stimulated PBMCs CellTiter-Glo 52 [5]
A549 - >50 [2]
LO2 - >20 [2]
BESA-2b - >20 [2]
Cal-27 ] Toxic at 0.25, 2.0, and 8]
4.0 pg/ml
BT-20 - Inhibited proliferation [3]

Experimental Protocols
HIV-1 Integrase Strand Transfer Inhibition Assay
(Biochemical)

This assay measures the ability of Dolutegravir to inhibit the strand transfer activity of
recombinant HIV-1 integrase.

Materials:

Recombinant HIV-1 Integrase protein

Donor DNA (DS DNA) substrate (oligonucleotide mimicking the viral DNA end)

Target DNA (TS DNA) substrate (oligonucleotide mimicking the host DNA)

Streptavidin-coated 96-well plates
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» Reaction Buffer (containing MgCI2 and DTT)

o \Wash Buffer

o Blocking Buffer

e HRP-conjugated antibody

e TMB substrate

e Stop Solution

o Dolutegravir Sodium

Protocol:

e Plate Preparation:

o Coat streptavidin-coated 96-well plates with biotinylated DS DNA.

o Wash the plate to remove unbound DNA.

o Block the wells with a suitable blocking buffer to prevent non-specific binding.

 Integrase Reaction:

o

[¢]

[e]

[e]

o

o Detection:

Incubate to allow the inhibitor to bind to the enzyme.

Add the TS DNA to initiate the strand transfer reaction.

o Wash the plate to remove unreacted components.

Prepare serial dilutions of Dolutegravir Sodium in the reaction buffer.

Add the diluted Dolutegravir and recombinant HIV-1 integrase to the wells.

Incubate to allow the integration of the DS DNA into the TS DNA.
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[e]

Add an HRP-conjugated antibody that recognizes the integrated DNA complex.

o

Wash to remove unbound antibody.

[¢]

Add TMB substrate and incubate until a color develops.

[¢]

Stop the reaction with a stop solution.

[e]

Read the absorbance at 450 nm using a microplate reader.

o Data Analysis:
o Calculate the percent inhibition of integrase activity for each Dolutegravir concentration.

o Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor
concentration.

Antiviral Activity Assay in Cell Culture (Cell-based)

This protocol describes a multi-round replication assay using a human T-cell line to determine
the EC50 of Dolutegravir.

Materials:

MT-4 cells (or other susceptible T-cell line)

e HIV-1 laboratory-adapted strain (e.g., NL4-3)

o Complete culture medium (e.g., RPMI-1640 with 10% FBS)

e Dolutegravir Sodium

o 96-well cell culture plates

e p24 Antigen ELISA kit or Luciferase Assay System (if using a reporter virus)
Protocol:

e Cell Preparation:
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o Culture MT-4 cells in complete medium to ensure they are in the logarithmic growth phase.

o Seed the cells into a 96-well plate at a density of 1 x 10"4 cells/well.[9]

e Drug Treatment and Infection:

o

Prepare serial dilutions of Dolutegravir Sodium in culture medium.

[¢]

Add the drug dilutions to the wells containing the cells.

[¢]

Infect the cells with a pre-titered amount of HIV-1.

[e]

Include control wells with cells and virus but no drug (positive control) and cells alone
(negative control).

¢ Incubation:

o Incubate the plates at 37°C in a 5% CO2 incubator for 7 days to allow for multiple rounds
of viral replication.[10]

e Endpoint Measurement:

o p24 ELISA: After incubation, collect the culture supernatant and measure the amount of
p24 antigen using a commercial ELISA kit.[11][12][13][14]

o Luciferase Assay: If using a luciferase reporter virus, lyse the cells and measure luciferase
activity according to the manufacturer's protocol.[10][15][16][17]

o Data Analysis:

o Calculate the percentage of viral inhibition for each Dolutegravir concentration compared
to the positive control.

o Determine the EC50 value by plotting the percentage of inhibition against the log of the
drug concentration.

Cytotoxicity Assay (Cell-based)
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This protocol uses the MTT assay to determine the cytotoxic concentration (CC50) of
Dolutegrauvir.

Materials:

Actively proliferating cell line (e.g., MT-4, A549)
o Complete culture medium

o Dolutegravir Sodium

o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e MTT solvent (e.g., DMSO or a solution of SDS in HCI)
Protocol:
o Cell Plating:

o Seed cells into a 96-well plate at a density of 1 x 1074 cells/well and incubate overnight.[9]
e Drug Treatment:

o Prepare serial dilutions of Dolutegravir Sodium in culture medium.

o Remove the old medium from the cells and add the drug dilutions.

o Include control wells with cells and medium but no drug.
* Incubation:

o Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[9][18]
o MTT Addition and Solubilization:

o Add 28 pL of MTT solution to each well and incubate for 1.5 hours at 37°C.[9]
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o Remove the MTT solution and add 130 pL of MTT solvent to dissolve the formazan
crystals.[9]

o Shake the plate on an orbital shaker for 15 minutes.[19][20]
o Measurement and Analysis:

o Read the absorbance at 492 nm or 590 nm.[9][19][20]

o Calculate the percentage of cell viability for each Dolutegravir concentration compared to
the untreated control.

o Determine the CC50 value by plotting the percentage of cell viability against the log of the
drug concentration.

Generation of Dolutegravir-Resistant HIV-1 Mutants

This protocol describes the generation of site-specific mutations in the HIV-1 integrase gene
using site-directed mutagenesis.

Materials:

HIV-1 proviral DNA clone (e.g., pNL4-3)

o Complementary primers containing the desired mutation

o High-fidelity DNA polymerase (e.g., KOD polymerase)

e dNTPs

e Reaction buffer

e Dpnl restriction enzyme

o Competent E. coli cells

o LB agar plates with appropriate antibiotic

Protocol:
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PCR Amplification:

o Set up a PCR reaction with the proviral DNA template, mutagenic primers, high-fidelity
polymerase, dNTPs, and reaction buffer.

o Perform PCR to amplify the entire plasmid, incorporating the desired mutation.[21]

Template Digestion:

o Digest the PCR product with Dpnl to remove the parental, methylated DNA template.[21]

Transformation:

o Transform the Dpnl-treated DNA into competent E. coli cells.

o Plate the transformed cells on LB agar plates containing the appropriate antibiotic and
incubate overnight.

Clone Selection and Verification:

o Select individual colonies and grow them in liquid culture.

o Isolate the plasmid DNA from the cultures.

o Verify the presence of the desired mutation by DNA sequencing.
 Virus Production:

o Transfect the mutated proviral DNA into a suitable cell line (e.g., 293T cells) to produce
infectious virus stocks.[22][23]

o Harvest the virus-containing supernatant and determine the viral titer.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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